(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Overview
Description
“(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, also known as S-DTBMP, is a chemical compound that belongs to the family of piperazine carboxylates. It has a molecular formula of C15H28N2O5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1 . The compound has a molecular weight of 316.4 and its monoisotopic mass is 316.199829 Da .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The compound’s IUPAC name is di-tert-butyl (S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate .Scientific Research Applications
Synthesis and Characterization
(S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate and its derivatives have been synthesized and characterized, providing insights into their structural and chemical properties. For example, the synthesis, characterization, X-ray diffraction studies, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been explored, revealing their potential for antibacterial and antifungal applications due to their moderate activity against several microorganisms (Kulkarni et al., 2016).
Biological Evaluation
Biological evaluation of synthesized compounds, including this compound derivatives, has indicated potential antibacterial and anthelmintic activities. The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for instance, was screened for its in vitro antibacterial and anthelmintic activity, exhibiting poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Chemical Scaffolds for Drug Development
This compound serves as a chemical scaffold for the development of biologically active compounds. Its derivatives have been utilized in the synthesis of differentially protected 2-(hydroxymethyl)piperazines, showcasing the compound's versatility in constructing combinatorial libraries for drug discovery (Gao & Renslo, 2007).
Material Science and Chemistry
In material science and chemistry, the applications of this compound derivatives extend to the stabilization of ecologically clean diesel fuel by means of combinations of additives. These additives, including sterically hindered phenol derivatives, demonstrate the compound's potential in improving fuel stability and performance (Koshelev et al., 1996).
Safety and Hazards
The safety information for (S)-DI-Tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if the compound is on the skin, swallowed, or in the eyes .
Properties
IUPAC Name |
ditert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.